Tantalum hydroxide

Description

Properties

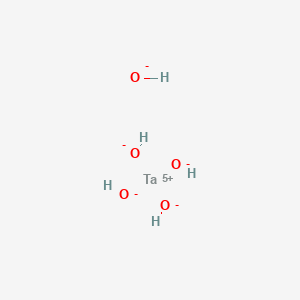

IUPAC Name |

tantalum(5+);pentahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5H2O.Ta/h5*1H2;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRLXLUNCURZTP-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O5Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190792 | |

| Record name | Tantalum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37349-51-2 | |

| Record name | Tantalum hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037349512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tantalum Hydroxide from Tantalum Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tantalum hydroxide from tantalum ethoxide, a critical process in the development of advanced materials for various scientific applications, including in the pharmaceutical and biomedical fields. The primary method detailed is the sol-gel process, which allows for the formation of this compound as a key intermediate.

Introduction to this compound Synthesis

The synthesis of this compound (often represented as Ta(OH)₅ or more accurately as hydrated tantalum pentoxide, Ta₂O₅·nH₂O) from tantalum ethoxide (Ta(OC₂H₅)₅) is predominantly achieved through a sol-gel process. This method involves the hydrolysis of the tantalum ethoxide precursor in a controlled manner, followed by condensation reactions to form a three-dimensional network, resulting in a gel. This gel is the this compound, a hydrated form of tantalum oxide. The properties of the resulting this compound are highly dependent on several experimental parameters, which can be precisely controlled to tailor the material for specific applications.

The overall chemical transformation can be simplified as the hydrolysis of tantalum ethoxide to form this compound and ethanol, followed by the condensation of the hydroxide to form tantalum oxide and water.

Simplified Reaction Scheme:

-

Hydrolysis: Ta(OC₂H₅)₅ + 5H₂O → Ta(OH)₅ + 5C₂H₅OH

-

Condensation: 2Ta(OH)₅ → Ta₂O₅ + 5H₂O

In reality, the process is more complex, involving the formation of various intermediate species such as tantalum oxo-alkoxides.

Core Reaction Pathway: The Sol-Gel Process

The sol-gel synthesis of this compound from tantalum ethoxide is a multi-step process that can be broken down into the following key stages:

-

Dissolution of the Precursor: Tantalum ethoxide is dissolved in a suitable organic solvent, typically an alcohol like ethanol, to ensure a homogeneous reaction medium.

-

Hydrolysis: Water is introduced to the precursor solution, often in the presence of a catalyst (acid or base), to initiate the hydrolysis of the ethoxide groups (-OC₂H₅) to hydroxyl groups (-OH).

-

Condensation and Gelation: The newly formed hydroxyl groups undergo condensation reactions (olation and oxolation) to form Ta-O-Ta bridges, leading to the formation of a cross-linked, three-dimensional network. This process results in the formation of a gel, which is the this compound.

-

Aging: The gel is often aged for a specific period to allow for further cross-linking and strengthening of the network structure.

-

Washing and Drying: The gel is then washed to remove unreacted precursors, byproducts, and the solvent. Subsequent drying at a relatively low temperature yields the solid this compound. It is crucial to avoid high temperatures during drying to prevent premature conversion to tantalum oxide.

The following diagram illustrates the logical workflow of the sol-gel synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

While a single, universally accepted protocol for this compound synthesis does not exist, the following methodologies, derived from common practices in sol-gel synthesis of tantalum oxide, can be adapted to isolate the hydroxide intermediate.

Protocol 1: Base-Catalyzed Hydrolysis in an Aqueous-Organic Medium

This protocol is adapted from methods used for the synthesis of tantalum oxide nanoparticles where a hydrated precursor is formed initially.

Objective: To synthesize a stable this compound gel.

Materials:

-

Tantalum (V) ethoxide (Ta(OC₂H₅)₅)

-

Absolute Ethanol (C₂H₅OH)

-

Deionized Water (H₂O)

-

Ammonium Hydroxide (NH₄OH) solution (e.g., 28-30%)

Procedure:

-

Prepare a 0.1 M solution of tantalum ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

-

In a separate vessel, prepare a solution of deionized water and ethanol. The molar ratio of water to tantalum ethoxide is a critical parameter and can be varied (e.g., from 4:1 to 100:1) to control the hydrolysis rate and the properties of the gel.

-

Add a catalytic amount of ammonium hydroxide to the water-ethanol solution to achieve a basic pH (e.g., pH 8-10).

-

Slowly add the water-ethanol-ammonia solution to the tantalum ethoxide solution dropwise while stirring vigorously.

-

Continue stirring for a set period (e.g., 1-24 hours) at room temperature to allow for complete hydrolysis and gelation. The formation of a translucent or opaque gel indicates the formation of this compound.

-

Age the gel for a specific time (e.g., 24-72 hours) at room temperature.

-

Wash the gel repeatedly with deionized water and then with ethanol to remove unreacted reagents and byproducts. This can be done via centrifugation and redispersion.

-

Dry the washed gel at a low temperature (e.g., 60-80°C) in a vacuum oven to obtain the solid this compound.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is based on the synthesis of monolithic tantalum oxide gels, where the uncalcined gel is the hydroxide.[1]

Objective: To synthesize a transparent, monolithic this compound gel.

Materials:

-

Tantalum (V) ethoxide (Ta(OC₂H₅)₅)

-

Ethanol (C₂H₅OH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl)

Procedure:

-

Prepare a solution of tantalum ethoxide in ethanol.

-

In a separate container, mix ethanol, deionized water, and a catalytic amount of hydrochloric acid.

-

Slowly add the acidic aqueous ethanol solution to the tantalum ethoxide solution with vigorous stirring.

-

Transfer the resulting sol into a mold and seal it to allow for gelation to occur without solvent evaporation.

-

Age the gel at a controlled temperature (e.g., 40-60°C) for several days until the gel is firm.

-

The gel can then be dried under controlled conditions (e.g., slow evaporation or supercritical drying) to obtain the this compound monolith.

Quantitative Data from Synthesis Experiments

The following tables summarize key quantitative data from various studies on the sol-gel synthesis of tantalum-based materials from tantalum ethoxide.

Table 1: Influence of Reactant Molar Ratios on Gel Formation [1]

| Ta(OC₂H₅)₅ (mol) | C₂H₅OH (mol) | H₂O (mol) | HCl (mol) | Gelation Time | Observations |

| 1 | 10 | 1 | 0.01 | ~ 24 hours | Clear, monolithic gel |

| 1 | 20 | 2 | 0.01 | ~ 12 hours | Clear, monolithic gel |

| 1 | 10 | 5 | 0.01 | ~ 2 hours | Opaque gel |

| 1 | 10 | 1 | 0 | Immediate | Precipitation |

Table 2: Properties of Tantalum Oxide Nanoparticles Derived from this compound

| Precursor Concentration | Aging Time | Calcination Temperature (°C) | Resulting Particle Size (nm) |

| 1 M in ethanol[2] | Not specified | 800 | 1-8 |

| 1:210 (Ta:EtOH molar ratio)[3] | 24 hours | 600 | Crystalline β-Ta₂O₅ |

| 1:210 (Ta:EtOH molar ratio)[3] | 24 hours | 700 | Crystalline β-Ta₂O₅ |

Signaling Pathways and Logical Relationships

The chemical transformations during the sol-gel process can be visualized as a signaling pathway from the initial precursor to the final product.

Caption: Chemical transformations during the sol-gel synthesis.

The properties of the final this compound product are highly dependent on the synthesis parameters. The following diagram illustrates these relationships.

Caption: Relationship between synthesis parameters and properties.

Characterization of this compound

The synthesized this compound is typically amorphous or nanocrystalline. Key characterization techniques include:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of Ta-O bonds, residual ethoxy groups, and hydroxyl groups.

-

Thermogravimetric Analysis (TGA): To determine the water content and the temperature at which the hydroxide converts to the oxide.

-

X-ray Diffraction (XRD): To confirm the amorphous nature of the hydroxide.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and microstructure of the gel.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and porosity of the dried gel.

Conclusion

The sol-gel synthesis of this compound from tantalum ethoxide is a versatile and controllable method for producing this important intermediate material. By carefully tuning the experimental parameters such as the water-to-alkoxide ratio, pH, temperature, and solvent, researchers can tailor the properties of the resulting this compound gel to meet the specific demands of their applications, from catalysis and electronics to advanced drug delivery systems. This guide provides the fundamental knowledge and practical protocols to enable scientists and engineers to successfully synthesize and utilize this compound in their research and development endeavors.

References

A Comprehensive Technical Guide to Tantalum Hydroxide: Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tantalum hydroxide, a compound of significant interest in materials science and as a crucial precursor in the synthesis of high-purity tantalum pentoxide (Ta₂O₅). This document details its chemical identity, structural characteristics, synthesis protocols, and key reactions, offering valuable insights for professionals in research and development.

Chemical Formula and Nomenclature

The chemical identity of what is commonly referred to as "this compound" is complex and not represented by a single, well-defined crystalline structure. In scientific literature, its representation varies, reflecting its nature as a hydrated oxide.

-

Tantalum(V) Hydroxide (Ta(OH)₅) : This formula represents the pentahydroxide of tantalum in its +5 oxidation state. While convenient, it often oversimplifies the actual structure.[1][2]

-

Hydrated Tantalum Oxide (Ta₂O₅·nH₂O) : This is a more accurate and widely accepted representation. It describes the compound as tantalum pentoxide with an associated, variable number of water molecules. The terms this compound, hydrated tantalum oxide, and tantalic acid are frequently used interchangeably.[3]

-

Complex Oxyhydroxides : In some synthesis conditions, particularly involving ammonia, more complex formulas like TaOₓ(OH)₅₋ₓ may be used to describe the presence of hydroxo-, oxo-, and aquo-groups.[3]

Essentially, this compound should be understood as a class of amorphous, hydrated materials rather than a discrete, crystalline compound.[3] Its exact composition is highly dependent on the method of preparation.[3]

Structure and Physicochemical Properties

This compound typically precipitates from aqueous solutions as a gelatinous, amorphous solid.[3] This lack of long-range atomic order is a defining characteristic. The material serves as a critical intermediate for producing tantalum pentoxide (Ta₂O₅), a material prized in optics and electronics for its high refractive index and high dielectric constant.[3][4]

Key Properties:

-

Appearance : White, amorphous powder or gelatinous solid.[4]

-

Solubility : Insoluble in water and most mineral acids.[4][5] It is, however, susceptible to attack by strong bases and readily dissolves in hydrofluoric acid (HF).[4][6][7]

-

Reactivity : It is a highly reactive precursor, especially in its low hydrated form, making it valuable for solid-state synthesis routes.[3] The primary reaction of importance is its thermal decomposition to form the stable tantalum pentoxide.

Quantitative Data Summary

The following table summarizes key quantitative data associated with this compound and its resulting oxide. Due to its amorphous and hydrated nature, many properties are reported for its calcined form, tantalum pentoxide (Ta₂O₅).

| Property | Value | Notes |

| Molecular Formula | Ta(OH)₅ / Ta₂O₅·nH₂O | The exact formula is variable depending on hydration.[1][3] |

| Molecular Weight | 265.98 g/mol | Calculated for Ta(OH)₅.[1] |

| CAS Number | 37349-51-2 | For this compound.[1][3] |

| Thermal Decomposition | ≥800°C | Decomposes to form Tantalum Pentoxide (Ta₂O₅) and water.[8] |

| Density (of Ta₂O₅) | 8.18 - 8.37 g/cm³ | Varies with the crystalline phase (α or β) of the resulting oxide.[4] |

| Melting Point (of Ta₂O₅) | 1,872 °C | This compound decomposes before melting.[4][9] |

| Band Gap (of Ta₂O₅) | 3.8 - 5.3 eV | The value depends on the manufacturing method and degree of crystallinity.[4] |

| Refractive Index (of Ta₂O₅) | ~2.275 | This high refractive index makes Ta₂O₅ useful for optical coatings.[4] |

Experimental Protocols and Workflows

The synthesis of this compound is a critical step in the production of high-purity tantalum materials. The chosen method directly influences the morphology and properties of the final product.

Logical Workflow: From Tantalum Precursor to Tantalum Pentoxide

Caption: General workflow for the synthesis of Ta₂O₅ via a this compound intermediate.

Protocol 1: Precipitation via Hydrolysis

This is the most common industrial method for producing this compound.

-

Precursor Preparation : A tantalum-containing solution is prepared. This can be achieved by dissolving tantalum pentachloride (TaCl₅) in an appropriate solvent or by leaching tantalum ore with hydrofluoric and sulfuric acid to produce water-soluble heptafluorotantalate (H₂[TaF₇]).[4][10]

-

Hydrolysis : The acidic tantalum solution is neutralized to induce precipitation. This is typically done by adding aqueous ammonia (NH₃) or sodium hydroxide (NaOH) to raise the pH to between 8 and 9.[3][4]

-

Reaction (from fluoride precursor): H₂[TaF₇] + 7 NH₃ + 5 H₂O → ½ Ta₂O₅·5H₂O (ppt) + 7 NH₄F[4]

-

-

Aging and Filtration : The resulting gelatinous precipitate of hydrated tantalum oxide is aged to ensure complete precipitation. It is then filtered to separate it from the solution containing soluble impurities.[10][11]

-

Washing : The precipitate is thoroughly washed with deionized water to remove residual ions, such as ammonium fluoride, which is critical for achieving high purity.[5]

-

Drying : The washed filter cake is dried at a low temperature (e.g., 100-120°C) to remove excess water without inducing significant crystallization.

Protocol 2: Hydrothermal Synthesis

This method is used to create crystalline Ta₂O₅ nanostructures, with this compound acting as a key intermediate.

-

Precursor Mixture : Tantalum pentoxide (Ta₂O₅) powder is used as the tantalum source. It is mixed with a mineralizer solution, such as strontium hydroxide (Sr(OH)₂) or potassium hydroxide (KOH), in a sealed autoclave.[3][12] A guiding agent like polyethylene glycol (PEG) may be added to influence the morphology of the final product.[3][12]

-

Hydrothermal Reaction : The autoclave is heated to high temperatures (e.g., 180-250°C) for a specific duration (e.g., 24-72 hours). Under these conditions, the Ta₂O₅ powder dissolves and hydroxylates to form a Ta₂O₅·xH₂O or Ta(OH)₅ intermediate.[3]

-

Crystallization : This hydroxide intermediate serves as the building block for the subsequent crystallization of Ta₂O₅ nanostructures (e.g., nanorods, nanocubes). The final morphology is heavily dependent on pH and reaction time.[3][12]

-

Product Recovery : After cooling, the product is collected, washed with water and ethanol, and dried.

Key Reactions and Characterization

Thermal Decomposition Pathway

The most significant reaction of this compound is its thermal decomposition (calcination) to yield tantalum pentoxide. This process is essential for producing the stable, functional oxide material.

Caption: Thermal decomposition of this compound into tantalum pentoxide and water.

This reaction is typically carried out in a furnace at temperatures of 800°C or higher to ensure the complete removal of water and the formation of a crystalline Ta₂O₅ structure.[8]

Characterization Techniques

-

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR is instrumental in confirming the presence of hydroxyl (OH) groups and understanding the bonding environment within the hydrated oxide. It can be used to monitor the conversion of the hydroxide to the oxide during thermal treatment.[3][13]

-

X-Ray Diffraction (XRD) : XRD is used to assess the crystallinity of the material. For this compound, XRD patterns typically show broad, diffuse peaks characteristic of an amorphous structure. After calcination, sharp peaks corresponding to a crystalline phase of Ta₂O₅ will appear.[12]

-

Transmission Electron Microscopy (TEM) : TEM provides direct visualization of the material's morphology and structure. For this compound, it confirms the amorphous or nanocrystalline nature. For materials produced via hydrothermal synthesis, TEM can reveal the specific shapes of nanostructures, such as nanorods or nanocubes.[13]

-

Thermogravimetric Analysis (TGA) : TGA is used to study the thermal decomposition process by measuring the change in mass of a sample as it is heated. This allows for the determination of the water content (n in Ta₂O₅·nH₂O) and the decomposition temperature range.

References

- 1. This compound | H5O5Ta | CID 9881772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 37349-51-2 | Benchchem [benchchem.com]

- 4. Tantalum pentoxide - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. Tantalum - Wikipedia [en.wikipedia.org]

- 7. plansee.com [plansee.com]

- 8. JPS5815032A - Tantalum pentoxide production equipment - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. RU2611869C1 - Method of producing highly pure tantalum oxide from tantalum-containing solutions - Google Patents [patents.google.com]

- 11. admatinc.com [admatinc.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tantalum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Tantalum hydroxide, a key compound in the field of materials science, serves as a critical precursor for the synthesis of high-purity tantalum pentoxide (Ta₂O₅) and other advanced tantalum-based materials. Its properties are of significant interest in electronics, catalysis, and biomedical applications, including drug delivery and implant development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of key processes and relationships.

Core Identity and Nomenclature

The chemical identity of what is broadly termed "this compound" is complex and often intertwined with related species. In scientific literature, the terms this compound, hydrated tantalum oxide, and tantalic acid are frequently used interchangeably.[1] The compound is most accurately described as a class of amorphous, hydrated materials rather than a single, perfectly defined crystalline entity.

-

This compound: Often represented by the formula Ta(OH)₅ .[1][2]

-

Hydrated Tantalum Oxide: Represented as Ta₂O₅·nH₂O , which underscores that it is a hydrated form of tantalum pentoxide.[1]

The structure and exact composition are highly dependent on the synthesis method, including the pH and temperature during precipitation.[1] For the purposes of this guide, "this compound" will refer to this hydrated oxide precursor.

Physical and Chemical Properties

The properties of this compound are summarized below. As it is typically an amorphous intermediate rather than a well-defined crystalline solid, some properties like melting and boiling points are not applicable and instead, its thermal decomposition is characterized.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value / Description |

| Molecular Formula | Ta(OH)₅ or H₅O₅Ta[1][2][] |

| Molecular Weight | 265.98 g/mol [2][] |

| Appearance | Typically an amorphous, gelatinous, white solid or nanocrystalline material.[1] |

| Crystal Structure | Predominantly amorphous, lacking long-range atomic order.[1] Can be converted to nanocrystalline phases via hydrothermal treatment.[1] |

| Solubility | Insoluble in water and most acids.[4][5] Soluble in hydrofluoric acid (HF) and hot alkaline solutions (e.g., molten KOH).[5][6][7][8][9] |

| Thermal Stability | Decomposes upon heating (calcination) to form tantalum pentoxide (Ta₂O₅) and water.[1] |

| Reactivity | Serves as a reactive precursor for synthesizing complex oxide phases.[1] Reacts with aqueous ammonia, which is often used as a precipitating agent.[1][7] |

Chemical Behavior and Significance

This compound's primary chemical significance lies in its role as a key intermediate for producing other tantalum compounds.

-

Precursor to Tantalum Pentoxide (Ta₂O₅): The most common application of this compound is its conversion to high-purity tantalum pentoxide via calcination. Ta₂O₅ is a material with a high dielectric constant and refractive index, making it indispensable in the manufacturing of high-performance capacitors and optical coatings.[1]

-

Reactivity with Acids and Bases: While resistant to most acids, this compound will dissolve in hydrofluoric acid.[6][7] This property is exploited in the refining and processing of tantalum ores.[7][10] It is also attacked by strong, hot alkali solutions and molten hydroxides.[8][11]

-

Hydrolysis and Condensation: this compound is typically formed through the hydrolysis and condensation of tantalum precursors, such as tantalum alkoxides (e.g., tantalum ethoxide) or tantalum halides (e.g., tantalum pentachloride).[1][7] This process involves the reaction of the precursor with water, often under controlled pH, to form a solid precipitate.

Caption: Interrelationship of hydrated tantalum compounds.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Protocol 1: Synthesis by Precipitation from Tantalum Pentachloride (TaCl₅)

This is a common laboratory method for producing this compound.

-

Preparation of Precursor Solution: Dissolve a known quantity of tantalum pentachloride (TaCl₅) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

-

Hydrolysis: Slowly add the ethanolic TaCl₅ solution dropwise into a beaker of deionized water or an aqueous ammonia solution while stirring vigorously. The hydrolysis reaction is immediate, forming a white, gelatinous precipitate of this compound.[1]

-

pH Control: Monitor and adjust the pH of the solution. For complete precipitation, the final pH is typically brought to a range of 8–9 using aqueous ammonia.[1]

-

Aging: Allow the precipitate to age in the mother liquor for several hours (e.g., 2-4 hours) with continuous stirring. This process can influence the particle size and morphology.

-

Washing and Separation: Separate the precipitate from the solution by centrifugation or vacuum filtration. Wash the collected solid repeatedly with deionized water to remove residual ions (e.g., chloride, ammonium). Follow with several washes with ethanol to aid in drying.

-

Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60-80 °C) to obtain amorphous this compound powder.

Protocol 2: Sol-Gel Synthesis from Tantalum Ethoxide

The sol-gel method allows for the creation of nanoparticles and thin films.

-

Sol Preparation: Tantalum(V) ethoxide (Ta₂(OEt)₁₀) is used as the precursor.[1] Dissolve it in a suitable solvent like ethanol. A stabilizer, such as diethanolamine, may be added to control the hydrolysis rate.[1]

-

Hydrolysis: Add a mixture of water and ethanol dropwise to the precursor solution under vigorous stirring. The amount of water controls the hydrolysis and subsequent condensation reactions, where the initial formation of this compound occurs within the sol.

-

Gelation: Continue stirring until the sol transforms into a viscous gel. The time required for gelation depends on factors like temperature, pH, and water-to-alkoxide ratio.

-

Aging and Drying: Age the gel at room temperature for 24-48 hours. Then, dry the gel using conventional oven drying or supercritical drying to obtain a solid xerogel or aerogel, respectively. The resulting solid is a form of this compound/hydrated oxide.

Caption: Synthesis workflow from precursor to Ta₂O₅.

Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is essential for confirming the presence of hydroxyl groups and understanding the bonding environment.[1]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount (approx. 1-2 mg) of the dried this compound powder with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Look for characteristic absorption bands:

-

A broad band around 3400 cm⁻¹ corresponds to the O-H stretching vibrations of hydroxyl groups and adsorbed water.

-

A band around 1630 cm⁻¹ is attributed to the H-O-H bending vibration of water molecules.

-

A broad, strong band in the 500-900 cm⁻¹ region is characteristic of Ta-O and Ta-O-Ta stretching vibrations.[12]

-

Protocol 4: Characterization by X-ray Diffraction (XRD)

XRD is used to determine the crystallinity of the synthesized material.

-

Sample Preparation: Place a sufficient amount of the dried this compound powder onto a sample holder (e.g., a zero-background silicon wafer or a glass slide) and flatten the surface to ensure it is level with the holder's edge.

-

Data Acquisition: Mount the sample holder in a powder X-ray diffractometer.

-

Analysis: Scan the sample over a desired 2θ range (e.g., 10° to 80°) using Cu Kα radiation.

-

An amorphous material will produce a broad, featureless hump with no sharp peaks.[1]

-

A crystalline material will exhibit a pattern of sharp, well-defined Bragg diffraction peaks. The positions and intensities of these peaks can be used to identify the crystal phase.

-

Relevance in Drug Development and Research

The biocompatibility of tantalum and its oxide has spurred research into biomedical applications.[1] this compound, as a direct precursor to tantalum oxide nanoparticles and coatings, is highly relevant.

-

Biocompatible Coatings: Tantalum oxide coatings, derived from hydroxide precursors, can be applied to medical implants to enhance their corrosion resistance and biocompatibility.[13]

-

Nanoparticles for Imaging and Therapy: Tantalum oxide nanoparticles are being investigated as contrast agents for X-ray imaging due to tantalum's high atomic number.[14] Their synthesis often involves the controlled precipitation of this compound. These nanoparticles also hold potential for use in drug delivery systems.

-

Bone Regeneration: Porous tantalum implants, which mimic the structure of bone, have shown excellent properties for bone ingrowth and biological fixation.[14] The surface chemistry, governed by the native oxide/hydroxide layer, is critical for these interactions.

This guide provides the foundational knowledge of this compound's properties and handling, essential for professionals leveraging tantalum-based materials in advanced applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | H5O5Ta | CID 9881772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Overview of the Properties of Tantalum Compounds – Magic Metal Tantalum [strongtantalum.com]

- 5. Tantalum pentoxide | 1314-61-0 [chemicalbook.com]

- 6. Tantalum - Wikipedia [en.wikipedia.org]

- 7. Tantalum pentoxide - Wikipedia [en.wikipedia.org]

- 8. plansee.com [plansee.com]

- 9. WebElements Periodic Table » Tantalum » reactions of elements [webelements.com]

- 10. tanb.org [tanb.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. titanmf.com [titanmf.com]

- 14. Porous tantalum and tantalum oxide nanoparticles for regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tantalum Hydroxide: Properties, Synthesis, and Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tantalum hydroxide, a compound of growing interest in materials science and biomedical research. This document details its chemical identity, safety information, synthesis protocols, and explores the biocompatibility and potential drug delivery applications of tantalum-based materials.

Chemical Identification and Physical Properties

This compound is an inorganic compound with the chemical formula Ta(OH)₅. It is often referred to as hydrated tantalum oxide (Ta₂O₅·nH₂O).

CAS Number: 37349-51-2[1][2][3][4]

Table 1: Physical and Chemical Properties of Tantalum and Tantalum (V) Oxide

| Property | Tantalum (Ta) | Tantalum (V) Oxide (Ta₂O₅) |

| CAS Number | 7440-25-7 | 1314-61-0 |

| Appearance | Gray-blue, hard, ductile metal[2] | White, odorless powder[6][7] |

| Density | 16.65 g/cm³[8] | 8.18 - 8.37 g/cm³[6] |

| Melting Point | 3017 °C[2] | 1872 °C[6][9] |

| Solubility | Insoluble in most acids (attacked by hydrofluoric acid) and aqueous solutions.[2][8] | Insoluble in water and most acids; soluble in molten potassium hydrogen sulfate and hydrofluoric acid.[6][9] |

| Molecular Weight | 180.95 g/mol [2] | 441.89 g/mol [7] |

Safety Data Sheet (SDS) Summary

A comprehensive Safety Data Sheet with detailed hazard classifications for this compound is not consistently available. Much of the available safety information is extrapolated from data on tantalum and tantalum (V) oxide.

General Safety Precautions:

-

Handling: Use personal protective equipment, including gloves and safety glasses. Avoid dust formation and inhalation. Ensure adequate ventilation.[5]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary.[5]

-

Toxicity: Tantalum and its principal oxide exhibit low solubility and toxicity.[10] Tantalum is generally considered biocompatible and bioinert.[10][11][12]

Note: The lack of specific and detailed hazard data for this compound necessitates handling it with the care afforded to new or poorly characterized chemical substances.

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized via the hydrolysis of tantalum precursors. The following protocols are examples of common synthesis methods.

Hydrolysis of Tantalum Pentachloride

This method involves the hydrolysis of a tantalum pentachloride solution with a base.

Materials:

-

n-butanol solution of tantalum pentachloride (e.g., 200 g/L)

-

Aqueous solution of sodium hydroxide (pH 13)

Procedure:

-

To an n-butanol solution of tantalum pentachloride, add an aqueous solution of sodium hydroxide (volume ratio of NaOH solution to TaCl₅ solution is 2:1).

-

Conduct the reaction at room temperature with stirring for approximately 28 minutes.

-

The resulting white precipitate is this compound.

-

The solid can be collected by filtration and washed to remove impurities.

Precipitation from Tantalum Precursors in Controlled Aqueous Solutions

This is a general method to produce amorphous or nanocrystalline this compound.

Materials:

-

Tantalum precursor (e.g., tantalum ethoxide, tantalum chloride)

-

Aqueous solution

-

Alkaline solution (e.g., ammonia) to adjust pH

Procedure:

-

Dissolve the tantalum precursor in a suitable solvent.

-

Add the precursor solution to a controlled aqueous solution.

-

Induce precipitation by adjusting the pH to alkaline conditions (pH 8-9) using an alkaline solution.

-

The resulting amorphous or nanocrystalline this compound can be collected by filtration, washed, and dried.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for the synthesis of this compound and the broader context of tantalum's use in biomedical applications.

Biocompatibility and Drug Development Applications

Tantalum and its oxide are known for their excellent biocompatibility, making them highly suitable for medical applications. They exhibit high resistance to chemical attack and elicit minimal adverse biological responses.[12] Studies have shown that tantalum surfaces can enhance cell adhesion, proliferation, and osteogenic differentiation.[11]

Table 2: Biocompatibility and Drug Delivery Potential of Tantalum-Based Materials

| Parameter | Observation | Reference |

| Cell Viability | Tantalum surfaces have been shown to support higher cell viability and proliferation of osteoblast-like cells compared to titanium and stainless steel. | [11] |

| Inflammatory Response | Tantalum implants show minimal inflammatory response and are often encapsulated by thin fibrous connective tissue. | [12] |

| Bacterial Adhesion | Anodized tantalum surfaces have shown a 40-50% reduction in bacterial adhesion (Staphylococcus aureus) compared to other materials. | [11] |

| Drug Release | Porous tantalum has been shown to release antibiotics for a longer duration compared to bone cement. | [13] |

| Drug Carrier | Mesoporous tantalum oxide nanoparticles have been successfully used to load and deliver chemotherapeutics like doxorubicin in a pH-responsive manner. | [14] |

The high surface area and reactivity of this compound suggest its potential as a precursor for creating porous tantalum oxide structures for drug delivery systems. Further research is needed to quantify the drug loading capacity and release kinetics of this compound-derived materials.

Conclusion

This compound is a key intermediate in the synthesis of various tantalum-based materials. While detailed safety and physical data for the hydroxide itself are sparse, the well-documented biocompatibility of tantalum and tantalum oxide positions this compound as a promising precursor for advanced biomedical applications, including drug delivery systems and biocompatible coatings. Researchers and drug development professionals are encouraged to explore the potential of this versatile compound, keeping in mind the need for further characterization and safety evaluation.

References

- 1. Tantalum;hydroxide | HOTa- | CID 3015908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tantalum - Wikipedia [en.wikipedia.org]

- 3. This compound | H5O5Ta | CID 9881772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 37349-51-2 [chemicalbook.com]

- 5. This compound | 37349-51-2 | Benchchem [benchchem.com]

- 6. Tantalum pentoxide - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. plansee.com [plansee.com]

- 9. chembk.com [chembk.com]

- 10. Biological performance of tantalum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fmhr.org [fmhr.org]

- 12. The Biocompatibility of Tantalum - X-medics [x-medics.com]

- 13. Antibiotic-loaded tantalum may serve as an antimicrobial delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug-Loaded Mesoporous Tantalum Oxide Nanoparticles for Enhanced Synergetic Chemoradiotherapy with Reduced Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tantalum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tantalum hydroxide in various solvents. This compound, often referred to as hydrated tantalum (V) oxide (Ta₂O₅·nH₂O) or tantalic acid, is a key precursor in the synthesis of tantalum-based materials.[1][2] Its solubility characteristics are critical for processes ranging from catalyst preparation to the development of advanced materials for electronic and medical applications.

General Solubility Profile

This compound is generally characterized by its low solubility in aqueous solutions under standard conditions. It is considered practically insoluble in water and most dilute acids and bases.[3][4][5][6][7][8] However, its solubility significantly increases in the presence of strong complexing agents, particularly fluoride ions, and in hot, concentrated alkaline solutions.

Freshly precipitated this compound exhibits different solubility properties compared to its aged or calcined form, tantalum pentoxide (Ta₂O₅), which is a highly inert and insoluble white solid.[3][9]

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in the scientific literature, primarily due to its tendency to form colloidal suspensions and the variability in its exact chemical composition. However, some key quantitative findings are summarized below.

| Solvent/Condition | Temperature | Solubility/Equilibrium Constant | Notes |

| Nitric Acid Media (Isoelectric Region) | Standard | 8.0 x 10⁻⁶ mole/L | The isoelectric point for tantalum is in the pH range of 2 to 9.[9] |

| HF-bearing Aqueous Solutions | 100 °C | Equilibrium constant (log K) for Ta₂O₅(s) + 5H₂O ⇌ 2Ta(OH)₅⁰ is -17.4 ± 0.45 | Tantalum is transported as the species Ta(OH)₅⁰ at low HF concentrations.[10][11] |

| HF-bearing Aqueous Solutions | 250 °C | Equilibrium constant (log K) for Ta₂O₅(s) + 5H₂O ⇌ 2Ta(OH)₅⁰ is -16.4 ± 0.12 | Solubility increases with temperature in HF solutions.[10][11] |

| HF-bearing Aqueous Solutions | 100 °C | Equilibrium constant (log K) for Ta₂O₅(s) + H₂O + 6HF ⇌ 2TaF₃(OH)₃⁻ + 2H⁺ is -8.24 ± 0.64 | At higher HF concentrations, tantalum mobility is controlled by fluoride complexes.[10][11] |

| HF-bearing Aqueous Solutions | 250 °C | Equilibrium constant (log K) for Ta₂O₅(s) + H₂O + 6HF ⇌ 2TaF₃(OH)₃⁻ + 2H⁺ is -8.55 ± 0.68 | [10][11] |

Solubility in Different Solvent Systems

Aqueous Solutions:

The solubility of this compound in pure water is negligible.[3][12][7]

Acidic Solutions:

-

Non-complexing Acids (e.g., HCl, H₂SO₄, HNO₃): this compound is largely insoluble in dilute solutions of hydrochloric, sulfuric, and nitric acids due to the precipitation of the hydrous oxide.[1][4]

-

Hydrofluoric Acid (HF): Hydrofluoric acid is the most effective solvent for this compound and tantalum pentoxide.[1][3][12][5] The dissolution process involves the formation of stable fluoro-tantalum complexes, such as heptafluorotantalate ([TaF₇]²⁻).[3][4] This property is extensively utilized in the extraction and refining of tantalum.[13]

Alkaline Solutions:

This compound can be dissolved in hot, concentrated alkaline solutions, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and in molten alkalis.[1][4][14] The dissolution in basic media leads to the formation of polyoxotantalates.[4] Studies have shown that the dissolution of anodic tantalum oxide films in NaOH solutions is negligible in concentrations below 3.0 M but occurs at higher concentrations.[15] The reaction with NaOH can form sodium tantalate (e.g., Na₈Ta₆O₁₉), which may precipitate if its solubility limit is exceeded.[14][15]

Organic Solvents:

This compound is generally insoluble in organic solvents.[3] However, organometallic precursors of tantalum, such as tantalum(V) ethoxide (Ta₂(OC₂H₅)₁₀), are soluble in some organic solvents and are used in sol-gel processes to produce tantalum oxide films.[16] These precursors readily hydrolyze in the presence of water to form this compound.[16]

Experimental Protocols

A. Precipitation of this compound

A common method to obtain this compound is through precipitation from an aqueous solution of a tantalum salt by the addition of a base, typically aqueous ammonia.[2][12][6]

-

Workflow for this compound Precipitation:

Workflow for the precipitation of this compound.

B. Dissolution in Hydrofluoric Acid

This protocol is fundamental for the analysis and purification of tantalum.

-

Workflow for Dissolution in HF:

Workflow for the dissolution of this compound in hydrofluoric acid.

C. Dissolution in Alkaline Media

This method involves the use of concentrated alkali solutions or molten alkalis.

-

Reaction Pathway in Concentrated Alkali:

Reaction pathway for the dissolution of tantalum oxide in concentrated NaOH.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

pH: The solubility is at a minimum in the isoelectric region (pH 2-9) and increases significantly in highly acidic (specifically with HF) or highly alkaline environments.[9]

-

Temperature: Increased temperature generally enhances the rate of dissolution, particularly in acidic and alkaline media.[2]

-

Presence of Complexing Agents: The presence of ions that can form stable complexes with tantalum, such as fluoride, dramatically increases its solubility.

-

Aging of the Precipitate: Freshly precipitated, amorphous this compound is more soluble than aged or crystalline forms (tantalum pentoxide).

Conclusion

The solubility of this compound is highly dependent on the specific solvent system and conditions. While it is largely insoluble in water and common acids and bases, its dissolution in hydrofluoric acid and hot, concentrated alkalis is a key aspect of its chemistry, enabling its purification and use in various high-technology applications. For researchers and professionals in drug development, understanding these solubility characteristics is crucial when considering tantalum-based compounds for biomedical applications, where interactions with physiological media are of paramount importance.

References

- 1. refractory metals 2 | Total Materia [totalmateria.com]

- 2. This compound | 37349-51-2 | Benchchem [benchchem.com]

- 3. Tantalum pentoxide - Wikipedia [en.wikipedia.org]

- 4. Tantalum - Wikipedia [en.wikipedia.org]

- 5. Tantalum pentoxide | 1314-61-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Tantalum pentoxide CAS#: 1314-61-0 [m.chemicalbook.com]

- 8. admatinc.com [admatinc.com]

- 9. SOLUBILITY AND ACIDITY PROPERTIES OF TANTALUM AND NIOBIUM HYDROXIDES | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. An experimental study of the solubility and speciation of tantalum in fluoride-bearing aqueous solutions at elevated temperature (Journal Article) | OSTI.GOV [osti.gov]

- 12. chembk.com [chembk.com]

- 13. tanb.org [tanb.org]

- 14. researchgate.net [researchgate.net]

- 15. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 16. Tantalum(V) ethoxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Decomposition of Tantalum Hydroxide to Tantalum Pentoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of tantalum hydroxide (Ta(OH)₅), often referred to as hydrated tantalum oxide (Ta₂O₅·nH₂O), into tantalum pentoxide (Ta₂O₅). This process is a critical step in the synthesis of high-purity tantalum pentoxide, a material with significant applications in electronics, optics, and catalysis, and increasingly explored in the biomedical field for drug delivery and implant coatings.

Synthesis of this compound Precursor

The synthesis of the this compound precursor is the foundational step that dictates the properties of the final tantalum pentoxide. Two common methods for the synthesis of this compound are the hydrolysis of tantalum ethoxide and the precipitation from a tantalum pentachloride solution.

Experimental Protocol: Hydrolysis of Tantalum Ethoxide (Sol-Gel Method)

This method offers a route to producing fine, spherical nanoparticles of this compound.

Materials:

-

Tantalum (V) ethoxide (Ta(OC₂H₅)₅)

-

Ethanol (absolute, dried)

-

Deionized water

-

Polysaccharide (e.g., 1-3 linked β-D galactopyranose and 1,4 linked 3,6 anhydro-α-L-galactopyranose)

-

Ammonia solution

Procedure:

-

Prepare a solution of the polysaccharide in deionized water. For example, warm approximately 200 μl of the polysaccharide solution to 40°C for about 30 minutes[1].

-

Dissolve Tantalum (V) ethoxide in ethanol to create a 1M solution at a neutral pH of 7.0[2].

-

Add the tantalum ethoxide solution dropwise to the warmed polysaccharide solution. The polysaccharide network helps to control the growth of the metallic precursor[2].

-

Alternatively, for hydrolysis in a basic medium, dissolve tantalum ethoxide in toluene. Bubble wet ammonia gas (passed through distilled water) into the solution with continuous stirring. A white solid of this compound will precipitate[3].

-

The resulting gel or precipitate is then collected by centrifugation (e.g., at 12,000 rpm for 10 minutes)[1].

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts[1].

-

Dry the washed precipitate in an oven. A common procedure is to incubate at 28°C for 48 hours to evaporate residual water[1].

Experimental Protocol: Precipitation from Tantalum Pentachloride

This method involves the hydrolysis of tantalum pentachloride in a basic solution.

Materials:

-

Tantalum pentachloride (TaCl₅)

-

n-butanol

-

Sodium hydroxide (NaOH) aqueous solution

Procedure:

-

Prepare a solution of tantalum pentachloride in n-butanol. For instance, a solution with a tantalum content of 200 g/L can be used[4].

-

Add an aqueous solution of sodium hydroxide (e.g., with a pH of 14) to the tantalum pentachloride solution to induce hydrolysis and precipitate this compound as a solid[4]. A volume ratio of the sodium hydroxide solution to the tantalum pentachloride solution of 1.8:1 can be employed[4].

-

The reaction can be carried out at room temperature for approximately 30 minutes[4].

-

The resulting this compound precipitate is then filtered and washed thoroughly with deionized water to remove any remaining ions.

-

The washed precipitate is dried in an oven prior to calcination.

Thermal Decomposition of this compound

The thermal decomposition of the dried this compound gel or powder is performed in a furnace to yield tantalum pentoxide. The temperature and duration of this calcination step are critical parameters that influence the crystallinity, particle size, and surface area of the final product.

Thermal Analysis of this compound

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are crucial techniques to understand the decomposition process. The TGA curve reveals weight loss as a function of temperature, corresponding to dehydration and the removal of organic residues, while DTA/DSC shows the thermal events (endothermic or exothermic) associated with these changes.

A typical thermal decomposition profile of a dried tantalum oxide gel shows several distinct stages[4]:

-

Up to 200°C: A significant weight loss is attributed to the removal of physically adsorbed water (dehydration)[4].

-

200°C to 400°C: Weight loss in this range is primarily due to the decomposition and removal of organic species, especially when organic precursors or additives are used in the synthesis[4]. An exothermic peak, for instance around 386.7°C, can be observed in the DTA curve, indicating the combustion of these organic materials[4].

-

400°C to 650°C: Further weight loss is associated with phase transitions and the final conversion to tantalum pentoxide[4].

| Temperature Range (°C) | Weight Loss Event | Associated Thermal Event |

| < 200 | Dehydration (loss of adsorbed water) | Endothermic |

| 200 - 400 | Decomposition of organic residues | Exothermic |

| 400 - 650 | Phase transition to Ta₂O₅ | - |

Experimental Protocol: Calcination

Apparatus:

-

Muffle furnace or tube furnace

-

Crucible (e.g., alumina)

Procedure:

-

Place the dried this compound powder in a crucible.

-

Heat the crucible in a furnace to the desired calcination temperature. The heating rate can influence the final properties of the material.

-

Hold the sample at the target temperature for a specific duration (e.g., 2 to 4 hours)[1][5].

-

After the holding time, allow the furnace to cool down to room temperature.

-

The resulting white powder is tantalum pentoxide.

Characterization of Tantalum Pentoxide

The properties of the synthesized tantalum pentoxide are highly dependent on the synthesis and calcination conditions.

Effect of Calcination Temperature on Material Properties

The calcination temperature plays a crucial role in the final characteristics of the Ta₂O₅ powder.

-

Crystallinity: Higher calcination temperatures generally lead to increased crystallinity[6]. Amorphous Ta₂O₅ can be obtained at lower temperatures, while the crystalline orthorhombic phase typically forms at temperatures of 750°C and above[5].

-

Particle Size: Increasing the calcination temperature tends to increase the particle and crystallite size due to grain growth and agglomeration[6][7]. For example, Ta₂O₅ nanoparticles with an average crystallite size of 28 nm have been obtained after calcination at 750°C[5].

-

Surface Area: The Brunauer-Emmett-Teller (BET) specific surface area generally decreases with increasing calcination temperature due to sintering and particle growth[8][9]. A BET surface area of 38.35 m²/g has been reported for Ta₂O₅ nanoparticles calcined at 750°C[5].

| Calcination Temperature (°C) | Crystallinity | Particle Size | BET Surface Area |

| 400 | Amorphous to low crystallinity | Small | Higher |

| 650 - 800 | Increasing crystallinity (Orthorhombic phase) | Increases with temperature | Decreases with temperature |

| > 800 | Highly crystalline | Larger, potential for agglomeration | Lower |

Reaction Kinetics

Visualizing the Process

Experimental Workflow

The overall process from precursor synthesis to the final tantalum pentoxide product can be visualized as a sequential workflow.

Signaling Pathway of Thermal Decomposition

The thermal decomposition of this compound can be represented as a signaling pathway illustrating the transformation of the material.

This technical guide provides a foundational understanding of the synthesis and thermal decomposition of this compound to produce tantalum pentoxide. For specific applications, further optimization of the synthesis and calcination parameters is recommended to achieve the desired material properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chalcogen.ro [chalcogen.ro]

- 3. research.utwente.nl [research.utwente.nl]

- 4. CN112410806A - Preparation method of water-soluble tantalum solution - Google Patents [patents.google.com]

- 5. BJNANO - Characterization and photocatalytic study of tantalum oxide nanoparticles prepared by the hydrolysis of tantalum oxo-ethoxide Ta8(μ3-O)2(μ-O)8(μ-OEt)6(OEt)14 [beilstein-journals.org]

- 6. akjournals.com [akjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Tantalum Hydroxide Precursor for Tantalum Pentoxide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tantalum pentoxide (Ta₂O₅) using tantalum hydroxide as a precursor. Tantalum pentoxide is a material of significant interest due to its high dielectric constant, chemical inertness, and biocompatibility, making it a candidate for various applications, including in drug delivery systems and biomedical coatings. This document details the primary synthesis methodologies, presents key quantitative data in a structured format, and outlines the experimental protocols involved.

Introduction to Tantalum Pentoxide Synthesis

The synthesis of tantalum pentoxide from a this compound or hydrated tantalum oxide precursor is a common and versatile approach that allows for control over the final material's properties, such as particle size, crystallinity, and surface area. The general principle involves the formation of a this compound precipitate, which is subsequently dehydrated and converted to tantalum pentoxide through thermal treatment (calcination). The primary routes to obtain the this compound precursor include the hydrolysis of tantalum alkoxides or halides (sol-gel method) and the precipitation from an aqueous solution of a tantalum salt.

Synthesis Methodologies

There are two predominant methods for synthesizing Ta₂O₅ via a this compound precursor: the Sol-Gel method and the Precipitation method.

Sol-Gel Synthesis

The sol-gel process involves the hydrolysis and condensation of tantalum alkoxide or halide precursors in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol is then allowed to "gel," forming a continuous network. The gel is subsequently dried and calcined to yield tantalum pentoxide. The intermediate formed after hydrolysis and before complete condensation can be considered a form of this compound or hydrated tantalum oxide.

Precipitation Method

In this method, a soluble tantalum salt, such as potassium fluorotantalate (K₂TaF₇) or a solution derived from dissolving tantalum metal in a mixture of nitric and hydrofluoric acids, is used as the starting material. The addition of a base, typically aqueous ammonia, raises the pH and causes the precipitation of insoluble this compound (Ta(OH)₅) or hydrated tantalum oxide (Ta₂O₅·nH₂O). This precipitate is then filtered, washed to remove impurities, dried, and calcined to produce pure tantalum pentoxide.

Experimental Protocols

Sol-Gel Synthesis of Ta₂O₅ Nanoparticles

This protocol is based on the controlled hydrolysis of tantalum(V) ethoxide.

Materials:

-

Tantalum(V) ethoxide (Ta(OC₂H₅)₅)

-

Ethanol (absolute)

-

Diethanolamine (DEA)

-

Deionized water

Procedure:

-

Under a dry nitrogen atmosphere, dissolve tantalum(V) ethoxide in absolute ethanol.[1]

-

Add diethanolamine (DEA) to the solution as a stabilizer. The molar ratio of Ta(OC₂H₅)₅:ethanol:H₂O:DEA can be set to 1:210:22:4.[1]

-

Introduce deionized water to the solution to initiate hydrolysis.

-

Stir the solution at room temperature for 30 minutes to form a stable sol.[1]

-

The sol can be aged for a specific period (e.g., 1 to 7 days) to influence particle growth.[2]

-

For powder synthesis, the sol is dried in a petri dish.[1]

-

The resulting gel or dried powder is then calcined in a furnace. The temperature is ramped up to the desired calcination temperature (e.g., 400°C to 800°C) and held for a specified duration (e.g., 2-3 hours) to obtain crystalline Ta₂O₅.[2]

Precipitation of Ta₂O₅ from Tantalum Salt

This protocol describes the synthesis starting from a tantalum-containing acidic solution.

Materials:

-

Tantalum metal or impure Tantalum Pentoxide

-

Nitric acid (HNO₃)

-

Hydrofluoric acid (HF)

-

Aqueous ammonia (NH₄OH)

-

Deionized water

Procedure:

-

Dissolve the tantalum-containing material in a mixture of nitric acid and hydrofluoric acid.[3]

-

After dissolution and any necessary purification steps (like liquid-liquid extraction to remove impurities), the acidic tantalum solution is neutralized.[4]

-

Slowly add aqueous ammonia to the solution while stirring to precipitate this compound.[3][5]

-

Continue adding ammonia until the precipitation is complete, typically at a neutral or slightly basic pH.

-

Filter the resulting white precipitate of hydrated tantalum oxide (Ta₂O₅(H₂O)x).[4]

-

Wash the precipitate thoroughly with deionized water to remove residual salts, such as ammonium fluoride.[4][5]

-

Dry the washed precipitate in an oven at a low temperature (e.g., 110°C) to remove excess water.[6]

-

Calcine the dried powder at a high temperature (e.g., 800°C - 1000°C) to form anhydrous, crystalline Ta₂O₅.[5]

Data Presentation

The following tables summarize quantitative data from various synthesis approaches.

Table 1: Influence of Synthesis Parameters on Ta₂O₅ Nanoparticle Characteristics (Sol-Gel Method)

| Precursor | Solvent | Stabilizer | Aging Time | Calcination Temp. (°C) | Resulting Particle/Crystallite Size | Crystal Phase | Reference |

| Ta(OC₂H₅)₅ | Ethanol | Polysaccharide | - | 800 | 1-8 nm | Orthorhombic | [7] |

| TaCl₅ | Ethanol | Diethanolamine | 1 day | 400 | - | Amorphous | [2] |

| TaCl₅ | Ethanol | Diethanolamine | 7 days | 800 | Larger, aggregated particles | Crystalline | [2] |

| Ta(OC₂H₅)₅ | Ethanol | Diethanolamine | 24 hours | - | 6-70 nm (in sol) | - | [1] |

Table 2: Properties of Ta₂O₅ Synthesized by Precipitation and Calcination

| Starting Material | Precipitating Agent | Calcination Temp. (°C) | Resulting Crystal Phase | Reference |

| H₂[TaF₇] solution | Aqueous Ammonia | >800 | Orthorhombic | [4][8] |

| K₂TaF₇ | Aqueous Ammonia | 900-1000 | Orthorhombic | [5] |

| TaCl₅ in Ethanol | KOH | 900 | Orthorhombic | [6] |

Table 3: Physical Properties of Synthesized Ta₂O₅

| Property | Value | Synthesis Method | Reference |

| Dielectric Constant | ~25 (up to >50 reported) | General | [4] |

| Band Gap | 3.8 - 5.3 eV | Dependent on crystallinity | [4] |

| Refractive Index | ~2.275 | General | [4] |

| Density (β-Ta₂O₅) | 8.18 g/cm³ | - | [4] |

| Density (α-Ta₂O₅) | 8.37 g/cm³ | - | [4] |

Visualizations

The following diagrams illustrate the key workflows for the synthesis of tantalum pentoxide.

Caption: Workflow for the Sol-Gel Synthesis of Ta₂O₅.

Caption: Workflow for the Precipitation Synthesis of Ta₂O₅.

Conclusion

The synthesis of tantalum pentoxide via a this compound precursor is a robust and adaptable process. The sol-gel method offers excellent control over nanoparticle size and morphology, making it suitable for advanced applications where these parameters are critical. The precipitation method is a straightforward and effective route for producing high-purity Ta₂O₅ powder, particularly when starting from tantalum ores or metal. The choice of method and the fine-tuning of experimental parameters such as temperature, pH, and aging time are crucial for tailoring the properties of the final Ta₂O₅ material to meet the specific demands of researchers and drug development professionals.

References

- 1. research.utwente.nl [research.utwente.nl]

- 2. akjournals.com [akjournals.com]

- 3. chembk.com [chembk.com]

- 4. Tantalum pentoxide - Wikipedia [en.wikipedia.org]

- 5. CN1082935C - Method for dissolution and purification of tantalum pentoxide - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. chalcogen.ro [chalcogen.ro]

- 8. JPS5815032A - Tantalum pentoxide production equipment - Google Patents [patents.google.com]

Amorphous vs. Crystalline Tantalum Hydroxide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Physicochemical Properties, Synthesis, and Characterization

Introduction

Tantalum hydroxide [Ta(OH)₅], and its hydrated oxide form (Ta₂O₅·nH₂O), is a material of significant interest in various advanced applications, including catalysis, electronics, and notably, in the biomedical field as a component of biocompatible materials and drug delivery systems.[1][2] The performance of this compound is intrinsically linked to its solid-state structure, existing in either an amorphous or a crystalline state. The arrangement of atoms in these forms dictates their macroscopic properties, influencing factors such as solubility, dissolution rate, surface area, and thermal stability. For researchers, scientists, and drug development professionals, a thorough understanding of the distinct characteristics of amorphous and crystalline this compound is paramount for optimizing material selection and application design. This technical guide provides a comprehensive comparison of the properties of amorphous and crystalline this compound, detailed experimental protocols for their synthesis and characterization, and visualizations of key processes.

Core Properties: A Comparative Analysis

The fundamental difference between amorphous and crystalline this compound lies in the arrangement of their constituent atoms. Crystalline this compound possesses a long-range, ordered, and repeating three-dimensional atomic structure.[3] In contrast, amorphous this compound lacks this long-range order, exhibiting a more random and disordered atomic arrangement. This structural dichotomy leads to significant differences in their physicochemical properties, which are summarized in the tables below.

Table 1: Comparison of Physicochemical Properties

| Property | Amorphous this compound | Crystalline this compound | Significance in Drug Development & Research |

| Structure | Lacks long-range atomic order, disordered structure. | Possesses a long-range, ordered, repeating atomic lattice. | Affects solubility, dissolution rate, and reactivity. |

| Solubility | Generally higher solubility in aqueous and biological media.[4] | Lower solubility compared to the amorphous form.[5] | Higher solubility of the amorphous form can enhance bioavailability of poorly soluble drugs. |

| Dissolution Rate | Faster dissolution rate due to higher free energy state. | Slower dissolution rate due to the energy required to break the crystal lattice. | Faster dissolution can lead to more rapid drug release and onset of action. |

| Surface Area (BET) | Typically possesses a higher specific surface area. | Generally has a lower specific surface area. | A higher surface area can increase drug loading capacity and interaction with the surrounding medium. |

| Porosity | Can be synthesized with a porous structure (mesoporous tantalum oxide).[6] | Porosity is dependent on the synthesis method and crystalline phase. | Porous structures are advantageous for encapsulating and controlling the release of therapeutic agents.[6] |

| Thermal Stability | Less stable; tends to crystallize upon heating.[7] | More stable at higher temperatures. | Understanding thermal stability is crucial for processing, sterilization, and storage of drug formulations. |

| Appearance | Typically a white, fine powder. | A white, crystalline powder.[4] | Important for formulation and quality control. |

Table 2: Quantitative Data on this compound and Oxide Properties

| Parameter | Amorphous | Crystalline | Method of Measurement |

| Dielectric Constant (Ta₂O₅) | ~25 | > 50 (can be anisotropic)[3] | High-frequency C(V) measurements[3] |

| Band Gap (Ta₂O₅) | 3.8 - 5.3 eV (generally greater than crystalline)[4] | Varies with polymorph (e.g., β-Ta₂O₅ ~1.03 eV, δ-Ta₂O₅ ~2.22 eV indirect)[8] | UV-Vis Spectroscopy, First-principles calculations[8] |

| Density (β-Ta₂O₅) | - | 8.18 g/cm³[4] | X-ray Diffraction[4] |

| Density (α-Ta₂O₅) | - | 8.37 g/cm³[4] | X-ray Diffraction[4] |

| Melting Point (Ta₂O₅) | - | 1,872 °C[4] | Thermal Analysis |

Synthesis and Experimental Protocols

The synthesis of this compound in either its amorphous or crystalline form is highly dependent on the reaction conditions. Generally, amorphous this compound is the initial product of hydrolysis of tantalum precursors, which can then be converted to a crystalline phase through thermal treatment.

Synthesis of Amorphous this compound (Sol-Gel Method)

Amorphous this compound nanoparticles are commonly synthesized via the sol-gel method, which involves the controlled hydrolysis and condensation of a tantalum alkoxide precursor.[9]

Experimental Protocol:

-

Precursor Solution Preparation: Prepare a solution of tantalum (V) ethoxide (Ta(OC₂H₅)₅) in a suitable solvent, such as ethanol.

-

Hydrolysis: Add the tantalum ethoxide solution dropwise to deionized water or a water/alcohol mixture under vigorous stirring. The hydrolysis reaction leads to the formation of this compound.

-

Gel Formation: Continue stirring until a gel or a precipitate of amorphous this compound is formed.

-

Washing and Separation: The resulting product is then washed multiple times with deionized water and/or ethanol to remove any unreacted precursors and byproducts. Centrifugation is typically used to separate the solid product from the liquid phase.[9]

-

Drying: The washed amorphous this compound is dried under vacuum or at a low temperature (e.g., 60-80 °C) to remove the solvent.

Synthesis of Crystalline this compound (Calcination)

Crystalline this compound (or more accurately, tantalum pentoxide, Ta₂O₅, as the hydroxide form dehydrates upon heating) is typically obtained by the calcination of the as-synthesized amorphous precursor.

Experimental Protocol:

-

Starting Material: Begin with the dried amorphous this compound powder obtained from the sol-gel synthesis described above.

-

Calcination: Place the amorphous powder in a furnace and heat it to a specific temperature in a controlled atmosphere (e.g., air). The crystallization temperature can vary, but it typically occurs above 500°C.[10] For example, annealing in oxygen at 800°C for 30 minutes can produce the hexagonal δ-Ta₂O₅ phase.[3]

-

Cooling: After holding at the desired temperature for a specific duration, the furnace is cooled down to room temperature.

-

Characterization: The resulting crystalline powder is then characterized to confirm its crystalline phase.

Characterization Methodologies

A suite of analytical techniques is employed to differentiate between amorphous and crystalline this compound and to quantify their properties.

X-ray Diffraction (XRD)

XRD is the primary technique used to distinguish between amorphous and crystalline materials.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is placed on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Data Analysis:

-

Crystalline Material: The XRD pattern of a crystalline material exhibits a series of sharp, well-defined peaks at specific 2θ angles, corresponding to the different crystal lattice planes.

-

Amorphous Material: The XRD pattern of an amorphous material shows a broad, diffuse hump or halo, indicating the absence of long-range order.

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the material.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA or DSC pan.

-

Heating Program: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

-

Data Acquisition and Analysis:

-

TGA: Measures the change in mass as a function of temperature. For this compound, TGA can show mass loss due to the evaporation of water and the decomposition of the hydroxide to the oxide.

-

DSC: Measures the heat flow to or from the sample as a function of temperature. An exothermic peak in the DSC thermogram of an amorphous sample indicates the crystallization temperature, where the material releases energy as it transitions to a more stable crystalline state.[11]

-

Brunauer-Emmett-Teller (BET) Analysis

BET analysis is used to determine the specific surface area of a material.

Experimental Protocol:

-

Degassing: The sample is first degassed under vacuum at an elevated temperature to remove any adsorbed moisture and other impurities from the surface.

-

Adsorption/Desorption: The degassed sample is then exposed to an inert gas (typically nitrogen) at cryogenic temperatures. The amount of gas adsorbed onto the surface is measured at various partial pressures.

-

Data Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area.

Applications in Drug Development

The distinct properties of amorphous and crystalline this compound make them suitable for different applications in drug development.

-

Amorphous this compound: Its higher solubility and faster dissolution rate make it an attractive candidate for enhancing the bioavailability of poorly water-soluble drugs. Amorphous nanoparticles, in particular, can significantly increase the surface area available for dissolution.[6] The mesoporous form of amorphous tantalum oxide has been investigated as a drug delivery vehicle for chemotherapeutics like doxorubicin, with the potential for pH-responsive drug release.[6]

-

Crystalline this compound/Oxide: While less soluble, the crystalline form offers greater stability, which can be advantageous for applications requiring controlled, slower drug release. Its robust nature makes it suitable as a stable, inert carrier or coating material.

Conclusion

The choice between amorphous and crystalline this compound is a critical decision in research and drug development, with each form offering a unique set of properties. Amorphous this compound, with its enhanced solubility and dissolution rates, presents a promising avenue for improving the delivery of challenging therapeutic compounds. Conversely, the stability of crystalline this compound makes it a reliable option for applications demanding controlled release and long-term performance. A comprehensive understanding of their synthesis, characterization, and physicochemical differences, as outlined in this guide, is essential for harnessing the full potential of these versatile materials in advancing pharmaceutical and biomedical technologies. Future research should focus on generating more direct comparative quantitative data for the hydroxide forms and exploring the in vivo performance of both amorphous and crystalline this compound-based drug delivery systems.

References

- 1. Porous tantalum and tantalum oxide nanoparticles for regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tantalum Particles Induced Cytotoxic and Inflammatory Effects in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. comparison-between-the-properties-of-amorphous-and-crystalline-ta2o5-thin-films-deposited-on-si - Ask this paper | Bohrium [bohrium.com]

- 4. Tantalum pentoxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Drug-Loaded Mesoporous Tantalum Oxide Nanoparticles for Enhanced Synergetic Chemoradiotherapy with Reduced Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. chalcogen.ro [chalcogen.ro]

- 10. crystal-growth-in-amorphous-films-of-tantalum-pentoxide - Ask this paper | Bohrium [bohrium.com]

- 11. impactfactor.org [impactfactor.org]

Surface Chemistry of Tantalum Hydroxide: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Tantalum and its compounds, particularly tantalum hydroxide (often referred to as hydrated tantalum oxide, Ta₂O₅·nH₂O), are gaining significant attention in the biomedical field due to their exceptional biocompatibility, corrosion resistance, and potential for use in drug delivery systems. The surface chemistry of this compound is paramount in dictating its interaction with biological systems, including protein adsorption, cell adhesion, and subsequent cellular signaling cascades. This technical guide provides an in-depth exploration of the surface properties of this compound, detailed experimental protocols for its characterization, and an overview of its influence on biological pathways relevant to drug development.

Core Surface Properties of this compound

The surface of this compound is characterized by a high density of hydroxyl groups (-OH), which are pivotal to its chemical reactivity and interaction with aqueous and biological environments. These groups are amphoteric and can participate in acid-base reactions, influencing the surface charge at different pH values.

Surface Charge and Isoelectric Point: The isoelectric point (IEP) is the pH at which the net surface charge of a material is zero. For tantalum pentoxide (Ta₂O₅), which is the anhydrous form of this compound, the IEP is reported to be in the range of 2.7 to 3. While specific data for amorphous this compound is scarce, it is expected to have a similarly low IEP, meaning its surface is negatively charged under physiological conditions (pH 7.4). This negative surface charge plays a crucial role in the electrostatic interactions with biomolecules.

Wettability and Surface Energy: The presence of surface hydroxyl groups generally imparts a hydrophilic nature to the this compound surface. The wettability, often quantified by the water contact angle, is a key parameter influencing protein adsorption and cell adhesion. While untreated tantalum metal has a water contact angle, treatment processes that form a hydroxide/oxide layer can significantly alter this property.

Quantitative Surface Properties of Tantalum-Based Materials

| Property | Material | Value | Measurement Technique |

| Isoelectric Point (IEP) | Tantalum Pentoxide (Ta₂O₅) | 2.7 - 3.0 | Electrokinetic measurements |